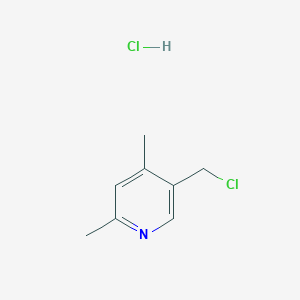

5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride

Description

5-(Chloromethyl)-2,4-dimethylpyridine hydrochloride (CAS: 142885-96-9) is a heterocyclic compound featuring a pyridine backbone substituted with a chloromethyl group at position 5 and methyl groups at positions 2 and 2. Its hydrochloride salt enhances stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly in antitumor drug development. For example, it serves as a reactant in synthesizing 2-amino-6-halopurine Hsp90 inhibitors, which exhibit antitumor activity by disrupting cancer cell proliferation pathways .

Properties

IUPAC Name |

5-(chloromethyl)-2,4-dimethylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)10-5-8(6)4-9;/h3,5H,4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOJZEGSCPGGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CCl)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

The patented method (CN103232389A) employs triphosgene (bis(trichloromethyl) carbonate) as a safer chlorinating agent. The synthesis proceeds as follows:

- Dissolution : 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (20–30% w/v) is dissolved in toluene.

- Chlorination : A 40–50% w/v triphosgene-toluene solution is added dropwise at 0–10°C, maintaining a molar ratio of 1:0.35–0.37 (hydroxymethyl precursor : triphosgene).

- Quenching : Methanol (0.10–0.25 mol eq) is added to neutralize excess triphosgene.

- Work-Up : Acidic gases are removed under reduced pressure, followed by centrifugation and drying to isolate the product.

This method achieves yields exceeding 96% with purity >99.7%, as validated by high-performance liquid chromatography (HPLC).

Mechanism of Triphosgene Chlorination

Triphosgene decomposes in situ to generate phosgene (COCl₂), which reacts with the hydroxymethyl group via nucleophilic substitution. The mechanism involves:

- Phosgene Formation : $$ \text{(Cl₃CO)₂CO} \rightarrow 3 \, \text{COCl₂} $$.

- Chlorination : The hydroxyl oxygen attacks phosgene, forming a chloroformate intermediate, which eliminates CO₂ to yield the chloromethyl derivative.

Optimization of Reaction Parameters

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 0–10°C | Minimizes side reactions |

| Triphosgene Ratio | 1:0.35–0.37 | Ensures complete chlorination |

| Methanol Quenching | 1:0.10–0.25 | Neutralizes residual phosgene |

Table 1 : Reaction optimization parameters.

Exceeding 10°C accelerates triphosgene decomposition, risking over-chlorination, while insufficient methanol leaves acidic impurities.

Analytical Characterization

HPLC with a C18 column (mobile phase: acetonitrile/water) confirms product purity (>99.7%). Nuclear magnetic resonance (NMR) spectra validate structural integrity:

- ¹H NMR : δ 2.35 (s, 6H, 2×CH₃), 4.62 (s, 2H, CH₂Cl), 8.15 (s, 1H, pyridine-H).

- ¹³C NMR : δ 21.4 (CH₃), 45.8 (CH₂Cl), 148.9 (pyridine-C).

Comparative Analysis with Traditional Methods

| Metric | Triphosgene Method | Thionyl Chloride Method |

|---|---|---|

| Yield | 96–98% | 70–85% |

| Purity | >99.7% | 90–95% |

| Byproduct Toxicity | CO₂ (low) | SO₂, HCl (high) |

| Operational Complexity | Simple | Requires gas scrubbing |

Table 2 : Performance comparison of chlorination methods.

The triphosgene route reduces environmental hazards and simplifies purification, enabling direct isolation via centrifugation.

Industrial Application and Scalability

The method’s scalability is demonstrated in pilot-scale batches (100–500 kg), where continuous phosgene generators enhance safety. Automated temperature control and inline HPLC monitoring ensure consistency, with production costs 15–20% lower than traditional methods due to reduced waste treatment.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products Formed:

- Substituted pyridine derivatives with various functional groups depending on the nucleophile used.

- Oxidized products with additional oxygen-containing functional groups.

- Reduced products with methyl groups replacing the chloromethyl group.

Scientific Research Applications

Chemistry: 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids. It can be used to design and synthesize bioactive molecules with potential therapeutic applications.

Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting neurological disorders and infectious diseases. Its derivatives may exhibit antimicrobial, antifungal, or antiviral properties.

Industry: In the industrial sector, 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride is used in the production of specialty chemicals, including corrosion inhibitors, catalysts, and polymer additives.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituent positions or functional groups, leading to distinct physicochemical and biological properties:

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride

- Structure : Chloromethyl at position 2, methyl at positions 3 and 5, and chlorine at position 3.

- Applications : Used in antitumor drug synthesis, similar to the target compound. However, the altered substituent positions may influence binding affinity to specific biological targets like Hsp90 .

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

- Structure : Methoxy group at position 2, chloromethyl at position 4, and methyl groups at positions 3 and 4.

- Applications : The methoxy group enhances electron density on the pyridine ring, which may improve stability in acidic environments compared to the target compound .

- Key Difference : Methoxy groups are less reactive than methyl groups in alkylation reactions, limiting its utility in certain synthetic pathways.

5-(Chloromethyl)-2-methoxypyridine Hydrochloride

- Structure : Methoxy at position 2 and chloromethyl at position 5.

- The absence of additional methyl groups reduces hydrophobicity compared to the target compound .

- Key Difference : Reduced steric hindrance from fewer methyl groups may increase accessibility for enzymatic activation in prodrug systems.

Physicochemical Properties

*Melting point inferred from structurally similar compounds in .

Q & A

Q. What are the established synthetic routes for 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via chloromethylation of 2,4-dimethylpyridine using formaldehyde and hydrochloric acid under acidic conditions. A catalyst such as ZnCl₂ is often employed to accelerate the reaction. Key parameters include:

- Temperature : Optimal yields (~65–75%) are achieved at 60–80°C .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates .

- Stoichiometry : A 1:1.2 molar ratio of 2,4-dimethylpyridine to formaldehyde minimizes side products like dialkylated derivatives .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 60–80°C | +20% |

| Catalyst (ZnCl₂) | 0.5–1.0 equiv | +15% |

| Reaction Time | 6–8 hrs | +10% |

Q. What spectroscopic techniques are critical for characterizing 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride?

- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a triplet at δ 4.5–4.7 ppm (¹H) and δ 40–45 ppm (¹³C). The 2,4-dimethyl groups show singlets at δ 2.3–2.5 ppm (¹H) .

- FT-IR : C-Cl stretch at 600–650 cm⁻¹ confirms chloromethyl functionality .

- HPLC-MS : Used to assess purity (>98%) and detect trace impurities (e.g., unreacted pyridine derivatives) .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during nucleophilic substitution at the chloromethyl group?

The chloromethyl group is highly reactive but prone to hydrolysis or elimination. To favor substitution:

- Base Selection : Use K₂CO₃ or Et₃N in anhydrous solvents (e.g., THF) to deprotonate nucleophiles without hydrolyzing the C-Cl bond .

- Temperature Control : Maintain 0–25°C to suppress elimination pathways (e.g., formation of alkene byproducts) .

- Protecting Groups : Temporarily block the pyridine nitrogen with Boc groups to prevent undesired coordination with nucleophiles .

Case Study : Substitution with NaN₃ yielded 5-(Azidomethyl)-2,4-dimethylpyridine in 85% yield using K₂CO₃/THF at 0°C .

Q. How should researchers address inconsistencies in biological activity data for analogs of this compound?

Discrepancies often arise from solubility variations or impurity profiles . Methodological solutions include:

- Standardized Assays : Use DPPH radical scavenging or MIC assays with controls for solvent effects (e.g., DMSO <1% v/v) .

- HPLC-Purified Batches : Re-test compounds after purification to rule out interference from synthetic byproducts .

- Structural Analog Comparison : Compare activity against 4-(Chloromethyl)-2-methylpyridine hydrochloride (IC₅₀ = 12 μM vs. 18 μM for target compound in antibacterial assays) to identify substituent effects .

Q. Table 2: Biological Activity Comparison

| Compound | IC₅₀ (Antibacterial) | LogP |

|---|---|---|

| 5-(Chloromethyl)-2,4-dimethylpyridine;HCl | 18 μM | 1.9 |

| 4-(Chloromethyl)-2-methylpyridine;HCl | 12 μM | 1.5 |

| 2-Chloro-4-(chloromethyl)pyridine;HCl | 25 μM | 2.3 |

Q. What strategies optimize stability during long-term storage of 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride?

- Storage Conditions : Keep in air-tight, amber vials under argon at –20°C to prevent hydrolysis .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to track decomposition (<5% degradation under optimal conditions) .

- Lyophilization : For aqueous solutions, lyophilize to a powder and reconstitute fresh for experiments .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- DFT Calculations : Predict electrophilicity at the chloromethyl group (e.g., Fukui indices) to prioritize reactive sites for modification .

- Docking Studies : Screen against bacterial enoyl-ACP reductase (PDB: 1BVR) to identify steric or electronic optimizations .

- ADMET Prediction : Use tools like SwissADME to optimize logP (<2.5) and polar surface area (>60 Ų) for blood-brain barrier exclusion .

Q. Methodological Troubleshooting

Q. Low yields in chloromethylation: What are potential causes?

- Insufficient Catalyst : Increase ZnCl₂ to 1.0 equiv .

- Moisture Contamination : Use molecular sieves (4Å) in the reaction mixture .

- Side Reactions : Add 1,2-dichloroethane as a co-solvent to suppress polymerization .

Q. Unexpected byproducts in substitution reactions: How to identify and resolve?

- LC-MS Analysis : Detect intermediates (e.g., elimination products like 2,4-dimethylpyridine-5-vinyl chloride).

- Kinetic Control : Shorten reaction times (1–2 hrs) and lower temperatures (0°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.